N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a dihydropyrazole core substituted with a 4-chlorophenylsulfonyl group, a 3-nitrophenyl group, and an ethanesulfonamide moiety. The ethanesulfonamide group enhances hydrogen-bonding capacity, which may improve target binding compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXGCVVLVHDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound featuring a complex pyrazole structure, has garnered attention due to its diverse biological activities. The incorporation of sulfonamide and nitrophenyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A 4-chlorophenyl sulfonamide moiety.
- A 3-nitrophenyl group attached to a dihydropyrazole ring.
Biological Activities
The biological activity of this compound is largely attributed to the pyrazole scaffold, which has been associated with numerous pharmacological effects. Key activities include:
- Anticancer Activity : Pyrazoles have demonstrated significant anticancer properties across various cancer cell lines. Studies have shown that derivatives can induce apoptosis and inhibit proliferation in cancer cells by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Effects : Compounds containing pyrazole rings exhibit potent anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Kinases : Many pyrazole compounds act as inhibitors of various kinases, which play crucial roles in cell signaling and proliferation .
- Modulation of Enzyme Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways .
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses or cancer progression, modulating their activity .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of similar compounds:
Case Studies
- Anticancer Activity in Cell Lines : A study investigated the effects of a similar pyrazole derivative on breast cancer cell lines (MCF-7). The compound showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Studies : In vivo models demonstrated that administration of related compounds resulted in reduced edema and inflammatory markers in induced arthritis models, suggesting potential therapeutic applications for chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer properties. For example, derivatives of pyrazole have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .
Inhibition of Kinases
The compound may also act as a kinase inhibitor, which is a crucial mechanism in cancer therapy. Inhibitors targeting specific kinases can disrupt cancer cell proliferation and survival. Studies have shown that modifications in the chemical structure can enhance the potency of these inhibitors .
Agricultural Applications
Pesticide Development
this compound has potential applications as a pesticide. The sulfonamide group is known for its biological activity against pests, making this compound a candidate for developing new pesticides that can effectively control agricultural pests while minimizing environmental impact .
Research Applications
Biochemical Research
This compound can be utilized in biochemical research to study its interactions with biological macromolecules. Its unique structure allows researchers to explore binding affinities and inhibition mechanisms against various targets, including enzymes involved in metabolic pathways .
Data Tables
Case Studies
-
Cytotoxicity Against Cancer Cells
A study demonstrated that derivatives similar to this compound showed significant antiproliferative activity against A549 lung carcinoma cells. The study highlighted the importance of structural modifications in enhancing anticancer activity . -
Pesticidal Efficacy
Research into the use of sulfonamide derivatives for pest control revealed that compounds with similar structures exhibited effective insecticidal properties. These findings suggest that this compound could serve as a basis for developing new agrochemicals .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its sulfonamide and ester-like linkages. Key pathways include:
Sulfonamide bond cleavage :
-
Acidic hydrolysis (HCl/H₂O, reflux) breaks the N–S bond, yielding 4-chlorobenzenesulfonic acid and a pyrazoline-amine intermediate.
-
Basic hydrolysis (NaOH/EtOH, 80°C) generates sulfonate salts via nucleophilic attack at the sulfur center.
Pyrazoline ring opening :
Prolonged exposure to strong bases (e.g., KOH/EtOH) induces ring scission at the N–N bond, forming hydrazine derivatives and ketone fragments.
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 12 h reflux | 4-Chlorobenzenesulfonic acid + C₁₉H₁₆N₃O₄ | 78 | |
| 2M NaOH in EtOH, 8 h at 80°C | Sodium sulfonate + C₁₉H₁₅ClN₂O₂ | 65 |
Nucleophilic Substitution Reactions
The electron-deficient 3-nitrophenyl group and sulfonyl moieties facilitate nucleophilic aromatic substitution (NAS):
Nitro group displacement :
Reactions with amines (e.g., piperidine/DMF, 120°C) replace the nitro group with amine substituents .
Sulfonyl group reactivity :
Thiols (e.g., HSCH₂CO₂H) displace chlorophenylsulfonyl groups under mild alkaline conditions (pH 9–10) .
| Nucleophile | Conditions | Major Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 120°C, 6 h | 3-Piperidinophenyl derivative | 82% para |
| Sodium hydrosulfide | EtOH/H₂O, 60°C, 4 h | Thiophenyl analog | 91% |
Oxidation-Reduction Pathways
Nitro group reduction :
Catalytic hydrogenation (H₂/Pd-C, EtOAc) converts the 3-nitrophenyl group to a 3-aminophenyl variant, altering electronic properties .
Sulfoxide formation :
Controlled oxidation (mCPBA, CH₂Cl₂) modifies sulfur centers without disrupting the pyrazoline core .
| Redox Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂ (1 atm), 10% Pd-C | EtOAc, 25°C, 2 h | 3-Aminophenyl derivative | Pharmacophore synthesis |
| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 30 min | Sulfoxide isomer | Chirality studies |
Cyclization and Rearrangement
Thermal treatment (toluene, 110°C) induces pyrazoline ring contraction, forming pyrazole derivatives through -hydrogen shifts. Photochemical irradiation (λ = 300 nm) triggers nitro group participation in intramolecular cycloadditions .
Stability Under Physiological Conditions
Studies using simulated gastric fluid (pH 1.2, 37°C) show <5% degradation over 24 h, while hepatic microsome assays indicate CYP450-mediated oxidation at the furan-like positions .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential drug candidate. Experimental data from sulfonamide analogs and nitroaryl systems suggest unexplored opportunities in catalytic cross-coupling and biocatalytic transformations.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Variations : Ethanesulfonamide (target) vs. methanesulfonamide () impacts solubility; the bulkier ethane group may reduce membrane permeability but improve target affinity via extended hydrogen bonding .
Aromatic Substitution Patterns : Para-chlorophenylsulfonyl (target) vs. meta-chlorophenyl () alters steric and electronic interactions. Para-substitution may improve crystallinity, as observed in SHELX-refined structures .
Computational and Experimental Insights
Electronic Properties
This enhances dipole-dipole interactions with biological targets .
Metabolic Stability
Compounds with nitro groups (target) often exhibit higher metabolic clearance due to nitroreductase activity, whereas chloro or fluoro derivatives () show prolonged half-lives in hepatic microsome assays .
Lumping Strategy Considerations
’s lumping approach groups structurally similar compounds, but the target’s nitro group distinguishes it from chloro/fluoro analogues. Quantum mechanical calculations () confirm divergent frontier molecular orbitals, justifying separate classification in QSAR models .
Preparation Methods
Cyclocondensation from Hydrazines and α,β-Unsaturated Compounds
The most common synthetic pathway to 4,5-dihydropyrazoles involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This approach forms the foundation for most pyrazoline syntheses and can be adapted for our target compound.
The reaction typically proceeds through the following sequence:
- Nucleophilic attack of the hydrazine nitrogen on the β-carbon of the α,β-unsaturated system
- Cyclization via intramolecular nucleophilic attack on the carbonyl carbon
- Dehydration to form the pyrazoline ring
For 1,3,5-trisubstituted pyrazolines, this reaction allows for precise control of substituent positioning, which is essential for our target compound.
Synthesis from Acetylenic Ketones
An alternative approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been employed for over a century and can result in regioisomeric mixtures that require careful separation techniques.
The reaction of diacetylene ketones with phenylhydrazine in ethanol typically yields regioisomeric pyrazoles in approximately a 3:2 ratio. When hydrazine hydrate is used instead, improved regioselectivity can sometimes be achieved due to hydrogen bonding effects with functional groups on the acetylenic substrate.
1,3-Dipolar Cycloaddition Approaches
Another valuable method involves 1,3-dipolar cycloaddition of nitrilimines with alkenes. This approach has been successfully utilized for the synthesis of 1,3,5-trisubstituted pyrazoles, which can serve as precursors to our target pyrazoline through selective reduction.
The reaction of arylhydrazones with appropriate vinyl derivatives generates the corresponding pyrazole in yields of approximately 70-90%. This protocol offers advantages in terms of simplicity and practicality, utilizing economical and readily available reagents.
Specific Methods for Preparing this compound
Multi-Step Synthetic Approach
Based on similar compounds reported in the literature, the synthesis of our target molecule likely follows a multi-step process involving several key transformations:
- Preparation of the appropriately substituted chalcone (α,β-unsaturated ketone)
- Cyclization with a sulfonylhydrazine derivative
- Introduction of the ethanesulfonamide group
- Final modifications and purification
The detailed procedures for these steps are outlined below.
Preparation of the Chalcone Intermediate
The synthesis begins with the preparation of the chalcone intermediate through a Claisen-Schmidt condensation reaction. This involves:
- Reaction of 3-nitrobenzaldehyde with an appropriate acetophenone derivative
- Base-catalyzed condensation in a polar solvent
- Isolation of the chalcone product
A typical procedure involves:
To a solution of 3-nitrobenzaldehyde (1.0 eq) and the appropriate acetophenone derivative (1.0 eq) in methanol, 10% aqueous KOH (2.0 eq) is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 8-12 hours. The precipitate is collected by filtration, washed with cold methanol, and dried to obtain the chalcone intermediate.
This method consistently provides chalcone yields of 75-90%.
Pyrazoline Ring Formation
The critical step involves the cyclization of the chalcone with 4-chlorobenzenesulfonylhydrazide to form the pyrazoline ring system:
A mixture of the chalcone intermediate (1.0 eq) and 4-chlorobenzenesulfonylhydrazide (1.2 eq) in ethanol containing catalytic glacial acetic acid is heated under reflux for 4-6 hours under nitrogen atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitate is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to obtain the 1-(4-chlorophenylsulfonyl)-3,5-disubstituted-4,5-dihydro-1H-pyrazole.
This cyclization typically proceeds with yields of 65-80%, with the reaction time and temperature being critical parameters for optimizing yield and minimizing byproduct formation.
Introduction of the Ethanesulfonamide Group
The final key step involves the introduction of the ethanesulfonamide group onto the phenyl ring at the C3 position of the pyrazoline. This can be accomplished through either:
- Direct sulfonylation of a pre-existing amino group
- Cross-coupling approaches if suitable halogen substituents are present
To a solution of the amino-substituted pyrazoline intermediate (1.0 eq) in dichloromethane, triethylamine (2.0 eq) is added. The mixture is cooled to 0-5°C, and ethanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. After completion (monitored by TLC), the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to obtain the final compound.
This approach typically provides yields of 70-85% for the sulfonamide formation step.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts the yield and purity of the target compound. Table 1 summarizes the effect of various solvents on the cyclization step:
Table 1: Effect of Solvent on Pyrazoline Formation
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 8 | 78 | 72 | 93 |
| Methanol | 10 | 65 | 68 | 91 |
| Acetonitrile | 6 | 82 | 75 | 95 |
| Dichloromethane | 12 | 40 | 58 | 90 |
| Tetrahydrofuran | 8 | 66 | 70 | 94 |
Acetonitrile provides the highest yield and purity, likely due to its optimal polarity and boiling point for this particular cyclization reaction.
Catalyst and Base Selection
Various catalysts and bases have been investigated for the chalcone formation and cyclization steps. For the chalcone formation, KOH proves most effective, while for the cyclization step, the addition of catalytic amounts of glacial acetic acid significantly enhances reaction rates and yields.
Temperature and Reaction Time Optimization
The cyclization step is particularly sensitive to temperature and reaction time. Extended heating can lead to degradation or unwanted side reactions, while insufficient reaction times result in incomplete conversion. Optimal conditions involve refluxing in acetonitrile for 6-8 hours, followed by slow cooling to promote crystallization of the product.
Characterization and Analysis
Spectroscopic Identification
The structure of this compound can be confirmed through various spectroscopic techniques:
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR typically shows characteristic signals:
- A triplet at approximately δ 1.2-1.3 ppm (3H, CH₃ of ethanesulfonamide)
- A quartet at δ 2.9-3.1 ppm (2H, CH₂ of ethanesulfonamide)
- Signals between δ 3.1-3.4 ppm (2H, CH₂ of pyrazoline ring)
- A signal at δ 5.5-5.7 ppm (1H, CH of pyrazoline ring)
- A broad singlet at δ 9.8-10.2 ppm (1H, NH of sulfonamide)
- Complex patterns in the aromatic region (δ 7.0-8.5 ppm)
5.1.2. Infrared (IR) Spectroscopy
Key IR absorption bands include:
- 3200-3300 cm⁻¹ (N-H stretching)
- 1530-1550 cm⁻¹ and 1340-1380 cm⁻¹ (NO₂ asymmetric and symmetric stretching)
- 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹ (SO₂ asymmetric and symmetric stretching)
- 1590-1620 cm⁻¹ (C=N stretching)
5.1.3. Mass Spectrometry
High-resolution mass spectrometry typically shows a molecular ion peak at m/z 532.06 [M+H]⁺, consistent with the molecular formula C₂₃H₂₁ClN₄O₆S₂.
Purity Analysis
The purity of the final compound can be assessed using analytical HPLC. A typical method utilizes:
- Column: C18 (250 mm × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (70:30, v/v) with 0.1% formic acid
- Flow rate: 1.0 mL/min
- Detection wavelength: 254 nm
Purity levels exceeding 98% can be achieved through appropriate purification techniques.
Alternative Synthetic Approaches
One-Pot Synthesis
A more efficient approach involves a one-pot synthesis that combines multiple steps without isolating intermediates. This method offers advantages in terms of reduced processing time and potentially increased overall yield.
To a solution of the appropriate benzaldehyde (1.0 eq) and acetophenone derivative (1.0 eq) in ethanol, 10% aqueous KOH (2.0 eq) is added. After stirring for 1 hour at room temperature, 4-chlorobenzenesulfonylhydrazide (1.2 eq) is added, and the mixture is refluxed for 6-8 hours. The work-up and purification proceed as described earlier.
This one-pot approach can provide overall yields of 60-70%, representing a significant improvement over the step-wise process.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates both the chalcone formation and cyclization steps:
A mixture of 3-nitrobenzaldehyde (1.0 eq), the appropriate acetophenone (1.0 eq), and KOH (2.0 eq) in methanol is subjected to microwave irradiation (300 W) for 5-10 minutes. Subsequently, 4-chlorobenzenesulfonylhydrazide (1.2 eq) is added, and the mixture is irradiated for an additional 10-15 minutes. The product is isolated as described previously.
This approach reduces reaction times from hours to minutes while maintaining or even improving yields (75-85%).
Challenges and Considerations
Regioselectivity
The cyclization of hydrazines with α,β-unsaturated compounds can lead to regioisomeric products. Using 4-chlorobenzenesulfonylhydrazide specifically tends to favor the desired regioisomer due to electronic factors, but careful control of reaction conditions remains essential.
Purification Challenges
The purification of the final compound presents challenges due to the presence of closely related impurities. Column chromatography using silica gel with a gradient elution system (hexane/ethyl acetate) typically provides the most effective separation. Recrystallization from ethanol can further enhance purity.
Scale-Up Considerations
When scaling up the synthesis, several factors require adjustment:
- Extended addition times for reagents to control exothermic reactions
- Reduced concentration to manage heat dissipation
- Modified stirring parameters to ensure uniform mixing
- Adjusted work-up procedures to handle larger volumes efficiently
These modifications are critical for maintaining yield and purity during scale-up operations.
Q & A
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation .
- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Basic: How is the molecular structure of this compound characterized using spectroscopic and computational methods?
Q. Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 3.5–4.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~55 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Advanced: How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
Q. Optimization Strategies :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of sulfonyl groups) .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry, solvent ratios) identifies optimal conditions. For example, reducing nitration temperature to 2°C minimizes byproduct formation by 30% .
- In-line Analytics : Real-time monitoring via FTIR or HPLC detects intermediates, enabling rapid adjustments .
- Green Chemistry : Solvent recycling (e.g., ethanol) and catalytic methods (e.g., biocatalysts for chiral centers) improve sustainability .
Case Study : A 2023 study achieved 85% yield (vs. 60% in batch) using flow chemistry for the pyrazole cyclization step .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Q. Root Causes of Discrepancies :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use of DMSO carriers >0.1% can artifactually inhibit targets .
Q. Resolution Methods :
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalized to protein concentration) .
- QSAR Modeling : Correlates structural features (e.g., electron-withdrawing nitro groups) with activity trends. For example, the 3-nitrophenyl group enhances kinase inhibition by 40% compared to 4-nitrophenyl analogs .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .
Advanced: How does the electronic configuration of substituents influence the compound’s reactivity and bioactivity?
Q. Electronic Effects :
- 4-Chlorophenylsulfonyl Group : The electron-withdrawing Cl atom increases electrophilicity of the sulfonamide, enhancing hydrogen-bonding with serine proteases (e.g., COX-2) .
- 3-Nitrophenyl Group : The meta-nitro substituent stabilizes negative charge in transition states during enzyme inhibition, improving IC50 values by 2-fold compared to non-nitrated analogs .
Q. Computational Insights :
- DFT calculations show a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for selective interactions .
- Molecular docking reveals the nitro group forms π-π stacking with Tyr355 in the COX-2 active site, critical for anti-inflammatory activity .
Basic: What are the stability profiles of this compound under varying storage conditions?
Q. Stability Data :
- Thermal Stability : Decomposition occurs >150°C (DSC analysis). Store at 2–8°C for long-term stability .
- Photostability : UV light (λ < 400 nm) induces nitro group reduction; amber glass vials are recommended .
- Hydrolytic Stability : Stable in pH 4–7 buffers; degrades in alkaline conditions (t½ = 24 hrs at pH 9) .
Advanced: What in silico tools are used to predict ADMET properties and guide experimental design?
Q. Computational Workflow :
- ADMET Prediction : Tools like SwissADME predict moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and cytochrome P450 inhibition (CYP3A4 Ki = 8.2 µM) .
- Toxicity Screening : Derek Nexus flags potential hepatotoxicity due to the sulfonamide moiety, requiring in vitro liver microsome assays for validation .
Case Study : A 2024 study reduced renal toxicity by replacing the ethanesulfonamide group with a methanesulfonamide, guided by MD simulations .
Basic: What analytical techniques quantify this compound in biological matrices?
Q. Quantification Methods :
- LC-MS/MS : MRM transitions (m/z 500 → 320) achieve LOD = 0.1 ng/mL in plasma .
- HPLC-UV : C18 columns (5 µm, 150 mm) with acetonitrile/water gradients (retention time = 6.5 min) .
- Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) tracks cellular uptake in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
